molecular formula C9H10O5 B5512502 4-(2-furylmethoxy)-4-oxobutanoic acid CAS No. 412946-38-4

4-(2-furylmethoxy)-4-oxobutanoic acid

Cat. No.: B5512502
CAS No.: 412946-38-4
M. Wt: 198.17 g/mol
InChI Key: CMUQXYUYVOARNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-furylmethoxy)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C9H10O5 and its molecular weight is 198.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 198.05282342 g/mol and the complexity rating of the compound is 213. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogenation and Chemical Transformations The hydrogenation of 4-(2-furyl)-2-oxobutenoic acid sodium salt on a nickel catalyst has facilitated the development of methods for obtaining various salts and acids, such as 4-(2-furyl)-2-oxobutanoic and 4-(2-furyl)-2-hydroxybutanoic acids. This chemical transformation showcases the versatility of 4-(2-furylmethoxy)-4-oxobutanoic acid derivatives in synthetic chemistry, allowing for the creation of compounds with potential applications in various fields, including materials science and pharmaceuticals (Slavinskaya et al., 1998).

Material Science and Polymer Synthesis In material science, derivatives of this compound have been utilized to synthesize sustainable materials. For instance, a furfural-derived compound was transformed into a unique, semirigid diacid building block through a solid-state photocycloaddition, demonstrating potential for green polymer synthesis and as a cross-linker in biobased epoxies, highlighting the role of these compounds in developing new, environmentally friendly materials (Wang et al., 2018).

Photosensitive Synthetic Ion Channels 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid has been used to demonstrate the optical gating of synthetic ion channels, indicating applications in nanofluidic devices and multifunctional devices for controlled release, sensing, and information processing. This research shows the potential of this compound derivatives in advancing nanotechnology and device engineering (Ali et al., 2012).

Synthesis and Chemical Studies The compound has also been central to studies aiming at synthesizing specific structures, like egomaketone, illustrating its utility as a precursor in complex organic synthesis processes. This underscores the compound's importance in facilitating the synthesis of naturally occurring compounds and potential drug molecules (Koyanagi et al., 1995).

Biological Studies and Mechanistic Insights Further, studies on related compounds such as 4-methylthio-2-oxobutanoic acid provide insights into biological mechanisms, such as apoptosis in human cell lines, showcasing the broader implications of research on this compound and its derivatives in understanding cellular processes and potential therapeutic applications (Tang et al., 2006).

Properties

IUPAC Name

4-(furan-2-ylmethoxy)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c10-8(11)3-4-9(12)14-6-7-2-1-5-13-7/h1-2,5H,3-4,6H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUQXYUYVOARNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)COC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.